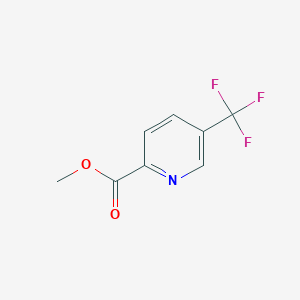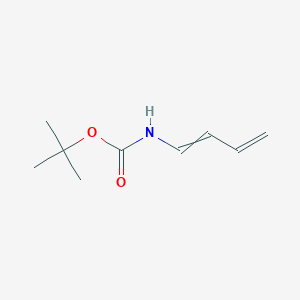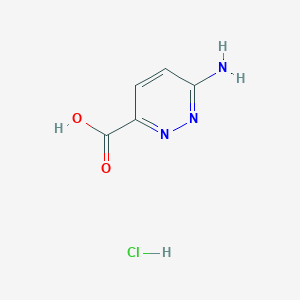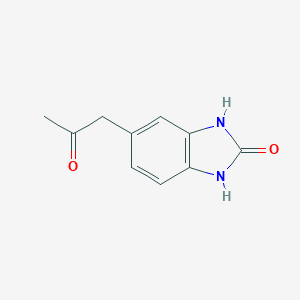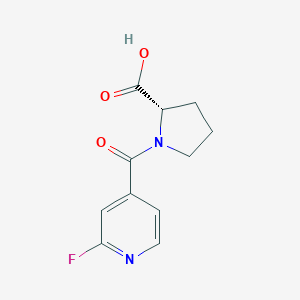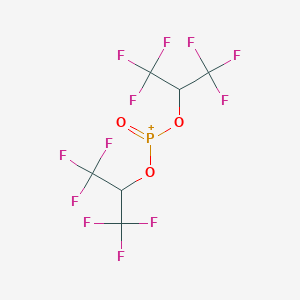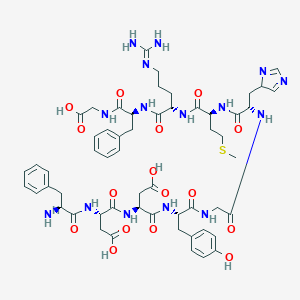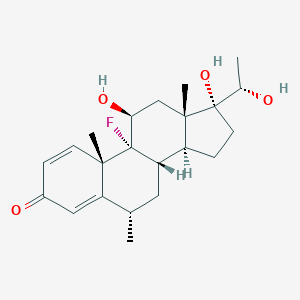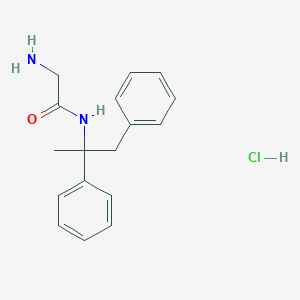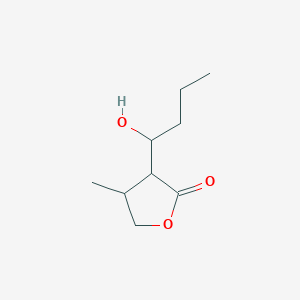
3-(1-Hydroxybutyl)-4-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxybutyl)-4-methyloxolan-2-one, also known as HMO, is a cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. HMO is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied in recent years. In
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to interact with proteins such as serum albumin, which can affect its pharmacokinetics.
Biochemische Und Physiologische Effekte
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, including its ease of synthesis and availability. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is also stable under various conditions, making it suitable for use in different experimental setups. However, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has some limitations, including its relatively low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one's potential use in drug delivery systems, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of new analytical methods for the detection and quantification of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can help to improve our understanding of its mechanism of action and potential applications.
Conclusion
In conclusion, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is a versatile cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, and its mechanism of action has been extensively studied. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one, including the development of new synthesis methods and the investigation of its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Synthesemethoden
3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-methyloxolan-2-one with 1-hydroxybutyl lithium or 1-hydroxybutyl magnesium bromide. Microbial fermentation, on the other hand, involves the use of microorganisms such as Pseudomonas putida, which can produce 3-(1-Hydroxybutyl)-4-methyloxolan-2-one from renewable resources such as glucose.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including the food and beverage industry, pharmaceuticals, and biotechnology. In the food and beverage industry, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been used as a flavoring agent due to its fruity and floral aroma. In pharmaceuticals, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to enhance drug delivery. In biotechnology, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been studied for its potential use in the production of bioplastics and biofuels.
Eigenschaften
CAS-Nummer |
124753-55-5 |
|---|---|
Produktname |
3-(1-Hydroxybutyl)-4-methyloxolan-2-one |
Molekularformel |
C9H16O4 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-(1-hydroxybutyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-3-4-7(10)8-6(2)5-12-9(8)11/h6-8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
QXCJMSMGYHDDLQ-BWZBUEFSSA-N |
Isomerische SMILES |
CCC[C@H]([C@H]1[C@@H](COC1=O)CO)O |
SMILES |
CCCC(C1C(COC1=O)C)O |
Kanonische SMILES |
CCCC(C1C(COC1=O)C)O |
Synonyme |
2-(1'-hydroxybutyl)-3-(hydroxymethyl)butanolide IM 2 autoregulator IM-2 autoregulato |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
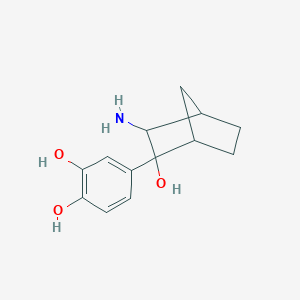

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
